molecular formula C₅H₆NNaO₃S B1147413 Carbocisteine Lactam Sodium Salt CAS No. 88933-48-6

Carbocisteine Lactam Sodium Salt

Cat. No.: B1147413
CAS No.: 88933-48-6
M. Wt: 183.16
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbocisteine Lactam Sodium Salt involves the reaction of Carbocisteine with sodium hydroxide. The process typically includes dissolving sodium hydroxide and mixing it with Carbocisteine to obtain a solution containing Carbocisteine . This solution is then subjected to specific conditions to form the lactam structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high purity and stability of the compound, often involving precise control of reaction conditions and purification steps to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Carbocisteine Lactam Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Mechanism of Action

The mechanism of action of Carbocisteine Lactam Sodium Salt involves its interaction with mucus in the respiratory tract. The compound reduces the viscosity of mucus, making it easier to expel. This is achieved by breaking the disulfide bonds in mucin proteins, leading to a decrease in mucus thickness . Additionally, it may have antioxidant properties, protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbocisteine Lactam Sodium Salt is unique due to its lactam structure, which imparts different chemical properties compared to its parent compound and other similar mucolytic agents.

Properties

IUPAC Name

sodium;(3R)-5-oxothiomorpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3S.Na/c7-4-2-10-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAYHHORZJEOLQ-DFWYDOINSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CS1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)CS1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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